4-(6-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine
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Overview
Description
4-(6-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring attached to a methoxynaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine typically involves the condensation of 6-methoxy-1-naphthaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions . Another method involves the use of metal triflates to promote the intramolecular annulation of o-formyl allylbenzenes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The thiazole ring can be reduced to a thiazolidine ring using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: 4-(6-Hydroxynaphthalen-1-yl)-1,3-thiazol-2-amine.
Reduction: 4-(6-Methoxynaphthalen-1-yl)-1,3-thiazolidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(6-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(6-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The thiazole ring can act as a bioisostere for other heterocycles, allowing it to modulate biological activity by binding to specific sites on proteins .
Comparison with Similar Compounds
Similar Compounds
- 5-(6-Methoxynaphthalen-1-yl)-3-phenyl-4,5-dihydro-1H-pyrazole .
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone .
Uniqueness
4-(6-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine is unique due to its combination of a methoxynaphthalene moiety with a thiazole ring, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for the development of new compounds with potential biological and industrial applications.
Properties
CAS No. |
650626-14-5 |
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Molecular Formula |
C14H12N2OS |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
4-(6-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H12N2OS/c1-17-10-5-6-11-9(7-10)3-2-4-12(11)13-8-18-14(15)16-13/h2-8H,1H3,(H2,15,16) |
InChI Key |
DHDIVNVRBCMBDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC=C2)C3=CSC(=N3)N |
Origin of Product |
United States |
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